molecular formula C11H16ClNO B6201972 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 2694735-16-3

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B6201972
CAS RN: 2694735-16-3
M. Wt: 213.7
InChI Key:
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Description

4-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (4-MEMIHCl) is a novel synthetic compound that has been studied for its potential therapeutic applications. 4-MEMIHCl is a derivative of the indane class of heterocyclic compounds and has been found to possess a variety of pharmacological activities. This compound has been studied for its potential anti-inflammatory, anti-oxidant, anti-cancer, and anticonvulsant properties. 4-MEMIHCl has also been studied for its ability to regulate the immune system and to improve cognition and memory.

Mechanism of Action

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been found to act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has also been found to modulate the activity of several enzymes involved in the synthesis and metabolism of neurotransmitters. In addition, 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been found to modulate the expression of several genes involved in inflammation and cell death.
Biochemical and Physiological Effects
4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been found to possess a variety of biochemical and physiological effects. In animal models, 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been found to reduce inflammation, oxidative stress, and cell death. It has also been found to improve learning and memory, and to reduce the severity of seizures. In addition, 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been found to reduce the levels of certain hormones and cytokines involved in inflammation and immune system regulation.

Advantages and Limitations for Lab Experiments

The use of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is relatively stable. Second, it is relatively non-toxic and has been found to possess a variety of pharmacological activities. Third, it has been studied for its potential therapeutic applications in a variety of diseases and conditions.
However, there are several limitations to the use of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride in laboratory experiments. First, the compound is relatively new and there is still much to be learned about its pharmacological properties. Second, it is not currently approved for use in humans and its safety and efficacy in humans has yet to be determined. Third, the compound is relatively expensive and may not be readily available in some areas.

Future Directions

Despite the limitations of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, there are a number of potential future directions for research. First, additional studies are needed to further characterize the pharmacological properties of the compound and to determine its potential therapeutic applications. Second, additional studies are needed to determine the safety and efficacy of the compound in humans. Third, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Fourth, additional studies are needed to explore the potential use of the compound in combination with other drugs or therapies. Finally, further research is needed to explore the potential of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride as a biomarker for disease diagnosis and prognosis.

Synthesis Methods

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can be synthesized through a multi-step process involving the reaction of 4-methoxy-N-methyl-2,3-dihydro-1H-indene with hydrochloric acid. The reaction is carried out in an inert atmosphere and is typically carried out at room temperature. The reaction proceeds via the formation of an intermediate, 4-methoxy-N-methyl-2,3-dihydro-1H-indene hydrochloride, which is then hydrolyzed to form the desired product, 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.

Scientific Research Applications

4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anticonvulsant properties. It has also been studied for its ability to regulate the immune system and to improve cognition and memory. In addition, 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reaction of 4-methoxyphenylacetonitrile with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 4-methoxyphenylacetonitrile is reacted with excess methylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in ethanol to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid to form the hydrochloride salt of the target compound, 4-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride." ] }

CAS RN

2694735-16-3

Molecular Formula

C11H16ClNO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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